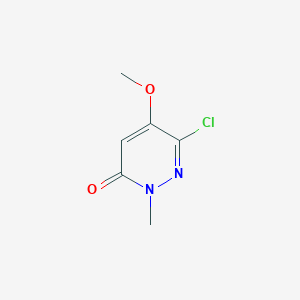
6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one is a heterocyclic compound with potential biological activities that have garnered research interest. This article delves into its biological activity, including its pharmacological properties, molecular mechanisms, and relevant case studies.
- Chemical Formula : C5H5ClN2O
- Molecular Weight : 160.56 g/mol
- Structural Characteristics : The compound features a pyridazine ring with a chlorine atom and a methoxy group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that pyridazinone derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, modifications to the pyridazinone structure often enhance its antimicrobial potency while maintaining low toxicity levels .
Anti-inflammatory Properties
In vitro studies suggest that this compound may possess anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways. The structure of this compound allows for interaction with these targets, potentially leading to therapeutic applications in inflammatory diseases .
Inhibition of Enzymatic Activity
The compound has shown promise as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition is relevant for treating conditions like asthma and chronic obstructive pulmonary disease (COPD), where PDE4 plays a significant role in inflammation and airway responsiveness .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to the active sites of target proteins, which supports its potential as a lead compound for drug development .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyridazinone derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .
Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory properties, researchers assessed the impact of this compound on cytokine production in human cell lines. The findings revealed a marked reduction in the levels of interleukins and tumor necrosis factor-alpha (TNF-α), suggesting that this compound could be beneficial in managing inflammatory conditions .
Data Table: Biological Activities of this compound
Eigenschaften
IUPAC Name |
6-chloro-5-methoxy-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-5(10)3-4(11-2)6(7)8-9/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOUCDIHGFUWBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C(=N1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














